2-Fluoro-4-(methylsulfanyl)pyridine-3-carboxylic acid
Overview
Description
2-Fluoro-4-(methylsulfanyl)pyridine-3-carboxylic acid is a chemical compound with the molecular formula C7H6FNO2S . It is a derivative of pyridinecarboxylic acid, which is a group of organic compounds that are monocarboxylic derivatives of pyridine .
Molecular Structure Analysis
The molecular structure of this compound consists of 7 carbon atoms, 6 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom . The molecular weight is 187.19 .Scientific Research Applications
Fluorinated Chemical Alternatives
Research has highlighted the ongoing industrial transition to replace long-chain perfluoroalkyl carboxylic acids (PFCAs), perfluoroalkane sulfonic acids (PFSAs), and their precursors with fluorinated alternatives. These alternatives, including 2-Fluoro-4-(methylsulfanyl)pyridine-3-carboxylic acid, are used in a wide range of applications such as fluoropolymer manufacture, surface treatments (textile, leather, carpets, food contact materials), metal plating, fire-fighting foams, and various consumer products. The study emphasizes the need for a better understanding of these fluorinated alternatives' environmental releases, persistence, and exposure to biota and humans, highlighting significant data gaps in risk assessment and management (Wang et al., 2013).
Microbial Degradation of Polyfluoroalkyl Chemicals
Another area of interest is the microbial degradation of polyfluoroalkyl chemicals, which can result in the formation of perfluorinated carboxylic (PFCAs) and sulfonic acids (PFSAs) like PFOA and PFOS. This process is crucial for understanding the environmental fate and effects of these precursor chemicals. The review by Liu and Avendaño (2013) provides a comprehensive overview of biodegradability studies, highlighting the importance of laboratory investigations to bridge the knowledge gap caused by the lack of direct detection of precursor chemicals in environmental samples (Liu & Avendaño, 2013).
Bioaccumulation and Environmental Impact
The review on the bioaccumulation and environmental impact of PFCAs compared to persistent lipophilic compounds sheds light on the differences in chemical structure and environmental behavior of PFOS and PFCAs. It discusses the bioaccumulation potential of PFCAs with shorter fluorinated carbon chains, emphasizing the need for further research to fully characterize the bioaccumulation potential of longer-chain PFCAs (Conder et al., 2008).
Practical Synthesis Applications
Research also covers the practical synthesis of related compounds, such as 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing non-steroidal anti-inflammatory and analgesic materials. This synthesis research is pertinent to understanding the broader applications of fluorinated pyridine derivatives in pharmaceutical manufacturing and highlights the challenges and solutions in synthesizing such compounds efficiently (Qiu et al., 2009).
Properties
IUPAC Name |
2-fluoro-4-methylsulfanylpyridine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2S/c1-12-4-2-3-9-6(8)5(4)7(10)11/h2-3H,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOAJHEBNDLTYTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=NC=C1)F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301221454 | |
Record name | 3-Pyridinecarboxylic acid, 2-fluoro-4-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301221454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1809161-53-2 | |
Record name | 3-Pyridinecarboxylic acid, 2-fluoro-4-(methylthio)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1809161-53-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pyridinecarboxylic acid, 2-fluoro-4-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301221454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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